3,9-Dibromoperylene

Catalog No.
S1900494
CAS No.
56752-35-3
M.F
C20H10Br2
M. Wt
410.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,9-Dibromoperylene

CAS Number

56752-35-3

Product Name

3,9-Dibromoperylene

IUPAC Name

3,9-dibromoperylene

Molecular Formula

C20H10Br2

Molecular Weight

410.1 g/mol

InChI

InChI=1S/C20H10Br2/c21-17-9-8-14-12-4-2-6-16-18(22)10-7-13(20(12)16)11-3-1-5-15(17)19(11)14/h1-10H

InChI Key

IPLAQSRFBRURHW-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br

Canonical SMILES

C1=CC2=C3C(=C1)C(=CC=C3C4=C5C2=CC=C(C5=CC=C4)Br)Br

3,9-Dibromoperylene (CAS: 56752-35-3) is a symmetrically functionalized polycyclic aromatic hydrocarbon (PAH) building block. Featuring reactive bromine atoms strictly at the longitudinal 3 and 9 positions of the electron-rich perylene core, it serves as a critical precursor for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations. Unlike bay-substituted perylene diimides (PDIs), which act as strong electron acceptors, 3,9-dibromoperylene preserves the native electron-donating character and high fluorescence quantum yield of the perylene core. This structural profile makes it a highly specific procurement choice for synthesizing linear conjugated polymers, donor-acceptor-donor (D-A-D) OLED emitters, and atomically precise graphene nanoribbons (GNRs) where longitudinal structural symmetry is mandatory [1].

Procuring pure 3,9-dibromoperylene is essential because in-house electrophilic bromination of unsubstituted perylene invariably yields a statistical ~1:1 mixture of 3,9-dibromoperylene and its asymmetric isomer, 3,10-dibromoperylene [1]. Separating these isomers is notoriously difficult due to their nearly identical polarities and poor solubilities, requiring tedious, low-yielding repeated recrystallizations[2]. Substituting the pure 3,9-isomer with this crude mixture is highly detrimental for polymer synthesis: while 3,9-linkages provide a linear 180° extension axis critical for ordered π–π stacking, the 3,10-isomer introduces structural 'kinks' that disrupt polymer planarity and degrade charge mobility[3]. Furthermore, attempting to use common perylene diimides (PDIs) as substitutes fails when an electron-rich donor core is required, as the imide groups of PDIs fundamentally convert the core into a strong electron acceptor.

Precursor Purity and Yield Retention vs. In-House Synthesis

Direct bromination of perylene generates a ~1:1 mixture of 3,9- and 3,10-dibromoperylene. Procuring the phase-pure 3,9-isomer bypasses this 50% immediate yield loss and eliminates the need for repeated fractional recrystallizations, which further diminish material recovery [1].

Evidence DimensionRegioisomer distribution in crude synthesis
Target Compound Data>97% pure 3,9-dibromoperylene (procured)
Comparator Or Baseline~1:1 mixture of 3,9- and 3,10-isomers (in-house bromination)
Quantified DifferenceAvoids >50% yield loss to the unwanted 3,10-isomer
ConditionsStandard electrophilic bromination (NBS or Br2)

Purchasing the pure 3,9-isomer saves significant laboratory time and prevents structural defects in downstream polymerizations caused by 3,10-isomer contamination.

Buchwald-Hartwig Cross-Coupling Efficiency

The 3,9-bromine sites exhibit high reactivity in palladium-catalyzed aminations. Reacting 3,9-dibromoperylene with diarylamines via Buchwald-Hartwig coupling achieves isolated yields of 60–81%, enabling the efficient synthesis of D-A-D push-pull fluorophores [1].

Evidence DimensionLate-stage functionalization yield
Target Compound Data60–81% isolated yield for 3,9-bis(diarylamino)perylenes
Comparator Or BaselineUnoptimized functionalization of crude perylene mixtures (often <30% yield due to purification losses)
Quantified DifferenceHigh-yielding, regioselective access to symmetrically functionalized perylenes
ConditionsPd2(dba)3 / Xantphos, NaOtBu, toluene, 110 °C

High coupling yields are critical for the cost-effective scale-up of organic electronic materials and custom OLED emitters.

Emission Tuning Range in D-A-D Systems

While unsubstituted perylene is restricted to blue emission, utilizing 3,9-dibromoperylene to attach electron-donating or -withdrawing groups systematically shifts the emission color. D-A-D compounds derived from 3,9-dibromoperylene can be tuned from green to red while maintaining the strong intramolecular charge transfer (ICT) characteristics of the core [1].

Evidence DimensionPhotophysical emission tuning
Target Compound DataTunable from green to red (via 3,9-arylamine substitution)
Comparator Or BaselineUnsubstituted perylene (fixed blue emission)
Quantified DifferenceBroadens the emission spectrum across the visible range
ConditionsSteady-state emission spectra in solution/thin-film

Allows material scientists to procure a single versatile building block to engineer a full spectrum of fluorescent emitters for displays.

Polymer Backbone Linearity for Charge Transport

In Suzuki coupling polymerizations, the 3,9-substitution pattern of this compound ensures a linear longitudinal extension of the polymer backbone. In contrast, the 3,10-isomer creates asymmetric, kinked chains. The linear geometry provided by 3,9-dibromoperylene enhances interchain π–π interactions, which is essential for maximizing charge-carrier mobility in organic photovoltaics [1].

Evidence DimensionPolymer backbone geometry and packing
Target Compound DataLinear 180° extension axis (3,9-linkages)
Comparator Or BaselineKinked/offset extension axis (3,10-linkages)
Quantified DifferencePromotes ordered thin-film morphology and stronger π–π stacking
ConditionsSuzuki cross-coupling polymerization for OPVs

Linear polymer backbones are a strict prerequisite for achieving high-performance charge transport in organic thin-film devices.

Donor-Acceptor-Donor (D-A-D) OLED Emitters

3,9-dibromoperylene is the ideal precursor for synthesizing push-pull fluorescent materials. By utilizing Buchwald-Hartwig amination at the 3,9-positions, researchers can attach various arylamines to tune the emission color from green to red, capitalizing on the high quantum yield of the perylene core [1].

Conjugated Polymers for Organic Photovoltaics (OPVs)

In the synthesis of low-bandgap polymers, 3,9-dibromoperylene serves as an electron-rich, linear building block. Its symmetric longitudinal substitution ensures straight polymer backbones during Suzuki or Stille coupling, maximizing interchain π–π interactions and charge-carrier mobility[2].

Atomically Precise Graphene Nanoribbons (GNRs)

3,9-dibromoperylene is utilized in the bottom-up, surface-assisted synthesis of N=5 armchair graphene nanoribbons (5-AGNRs). Upon thermal activation on metal surfaces (e.g., Au or Cu), it undergoes Ullmann coupling and cyclodehydrogenation to form highly ordered, narrow-bandgap nanostructures for nanoelectronics[3].

XLogP3

7.1

Wikipedia

3,9-dibromoperylene

Dates

Last modified: 08-16-2023

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